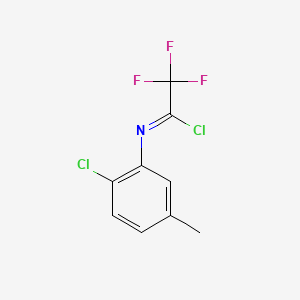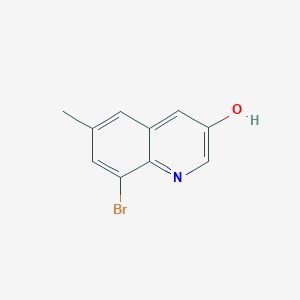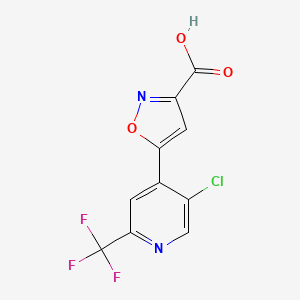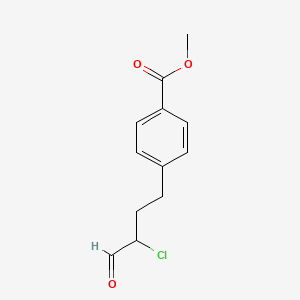![molecular formula C12H15BrS2 B13701150 2-Bromo-3-hexylthieno[3,2-b]thiophene](/img/structure/B13701150.png)
2-Bromo-3-hexylthieno[3,2-b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-hexylthieno[3,2-b]thiophene is a compound belonging to the class of thienothiophenes, which are heterocyclic compounds containing a fused ring system of thiophene units.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-hexylthieno[3,2-b]thiophene typically involves a multi-step process. One common method starts with the bromination of 3-hexylthiophene to form 2-bromo-3-hexylthiophene. This intermediate is then subjected to further reactions to form the desired thienothiophene structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-hexylthieno[3,2-b]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Coupling Reactions: Such as Suzuki-Miyaura and Stille couplings, which are used to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as organolithium or Grignard reagents.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions can yield various substituted thienothiophenes, which are valuable in the synthesis of conjugated polymers for electronic applications .
Aplicaciones Científicas De Investigación
2-Bromo-3-hexylthieno[3,2-b]thiophene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of conjugated polymers for OLEDs and OFETs
Photovoltaics: Incorporated into materials for organic solar cells due to its favorable electronic properties.
Material Science: Studied for its potential in creating novel materials with unique optoelectronic properties
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-hexylthieno[3,2-b]thiophene in electronic applications involves its ability to participate in π-conjugation, which enhances its electronic properties. The presence of the bromine atom allows for further functionalization, making it a versatile building block for various applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-hexylthiophene: Similar in structure but lacks the fused thiophene ring system.
Thieno[3,2-b]thiophene: The parent compound without the hexyl and bromo substituents.
Uniqueness
2-Bromo-3-hexylthieno[3,2-b]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and makes it particularly useful in the synthesis of advanced materials for optoelectronic applications .
Propiedades
Fórmula molecular |
C12H15BrS2 |
|---|---|
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
5-bromo-6-hexylthieno[3,2-b]thiophene |
InChI |
InChI=1S/C12H15BrS2/c1-2-3-4-5-6-9-11-10(7-8-14-11)15-12(9)13/h7-8H,2-6H2,1H3 |
Clave InChI |
MLSKDKVGFJGFHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(SC2=C1SC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13701069.png)

![2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13701082.png)
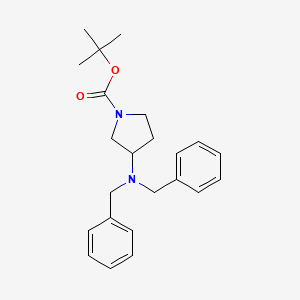
![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol](/img/structure/B13701089.png)
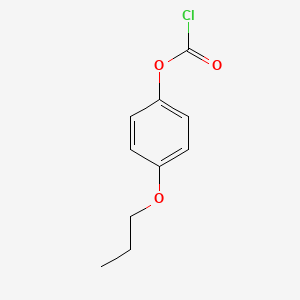
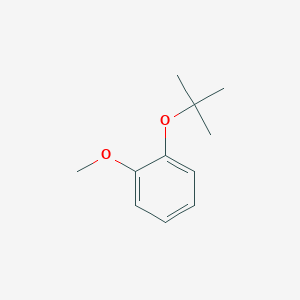
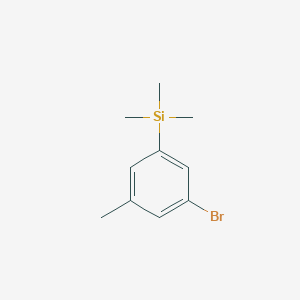
![2-[[5-(5,6-Dimethyl-2-benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13701117.png)
